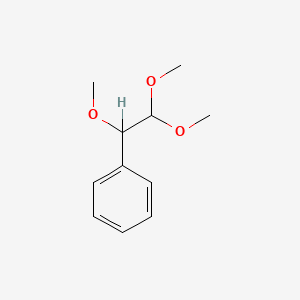
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime is a synthetic compound derived from the steroidal structure of 17-beta-Hydroxyestr-4-en-3-one
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime typically involves the oximation of 17-beta-Hydroxyestr-4-en-3-one. The reaction is carried out by reacting 17-beta-Hydroxyestr-4-en-3-one with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group back to the original ketone.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the original ketone.
Substitution: Formation of substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other steroidal compounds.
Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in hormone-related treatments and as an anabolic agent.
Wirkmechanismus
The mechanism of action of 17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime involves its interaction with specific molecular targets. The compound can bind to steroid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nandrolone: A synthetic anabolic steroid with a similar structure but different functional groups.
Testosterone: A naturally occurring steroid hormone with a similar core structure.
Estradiol: Another steroid hormone with structural similarities but distinct biological functions.
Uniqueness
17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other similar steroidal compounds .
Eigenschaften
CAS-Nummer |
53290-01-0 |
|---|---|
Molekularformel |
C23H30N2O2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(3E,17S)-13-methyl-3-pyridin-2-yloxyimino-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H30N2O2/c1-23-12-11-18-17-8-6-16(25-27-22-4-2-3-13-24-22)14-15(17)5-7-19(18)20(23)9-10-21(23)26/h2-4,13-14,17-21,26H,5-12H2,1H3/b25-16+/t17?,18?,19?,20?,21-,23?/m0/s1 |
InChI-Schlüssel |
SUUBVPGZEBSFBG-ILQWRCSMSA-N |
Isomerische SMILES |
CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=CC=CC=N5)/CCC34 |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=N5)CCC34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



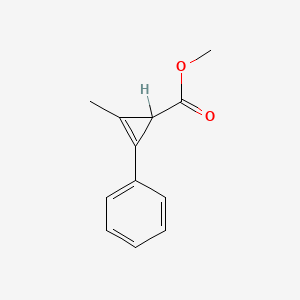
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
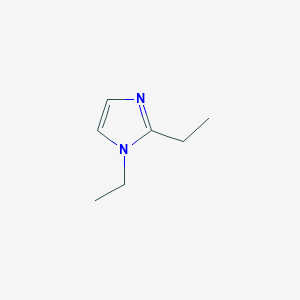
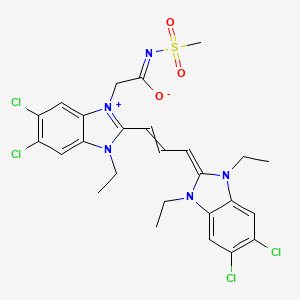
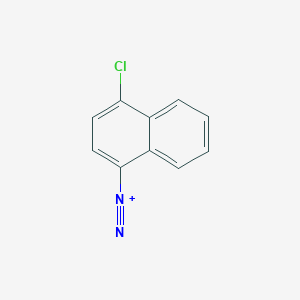
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
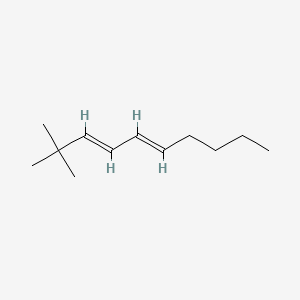

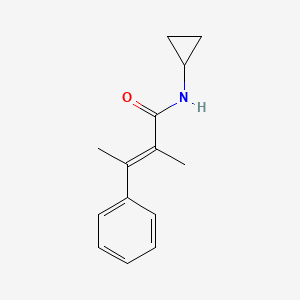
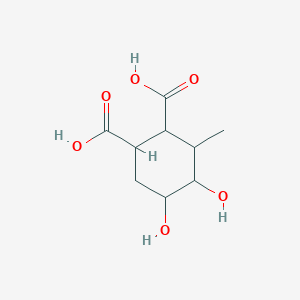

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
